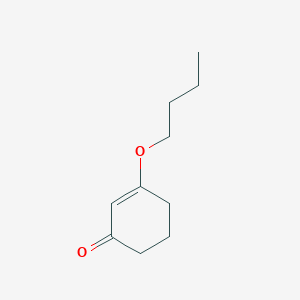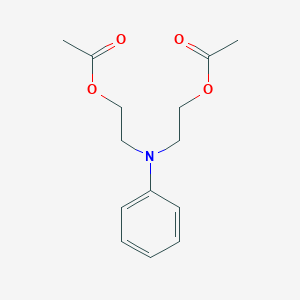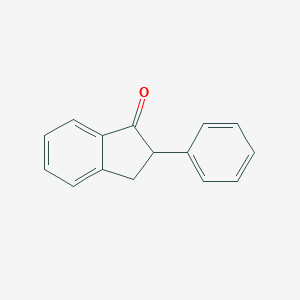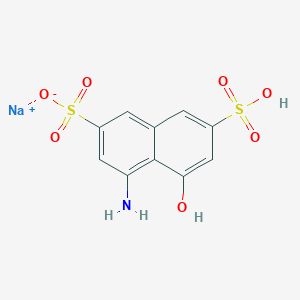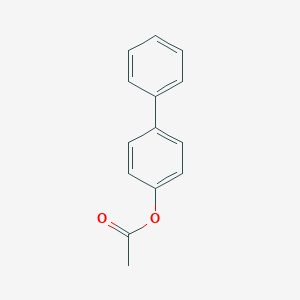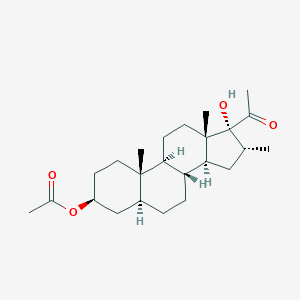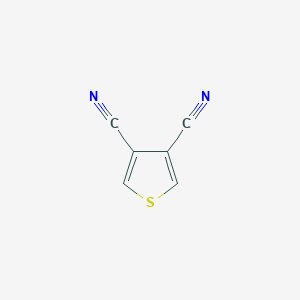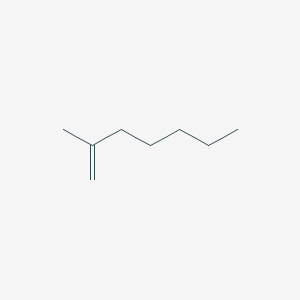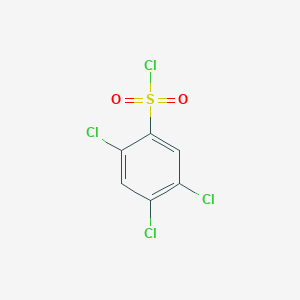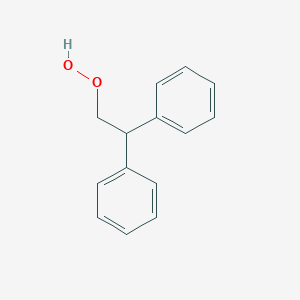
Diphenylethane hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylethane hydroperoxide (DPEH) is a chemical compound that is commonly used in scientific research. It is a powerful oxidizing agent that can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. It is a colorless liquid that is soluble in many organic solvents and can be easily synthesized using a variety of methods.
作用機序
Diphenylethane hydroperoxide acts as a powerful oxidizing agent, which means that it is able to donate oxygen atoms to other molecules. This process can initiate chemical reactions and is often used in the synthesis of organic compounds. Diphenylethane hydroperoxide can also be used to generate free radicals, which can be used to study the mechanisms of radical reactions.
生化学的および生理学的効果
Diphenylethane hydroperoxide has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to cells at high concentrations and can cause oxidative damage to DNA and other cellular components. Diphenylethane hydroperoxide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Diphenylethane hydroperoxide in lab experiments is its powerful oxidizing properties. It can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. However, Diphenylethane hydroperoxide can also be highly reactive and can be difficult to handle safely. It can be toxic to cells at high concentrations and can cause oxidative damage to DNA and other cellular components.
将来の方向性
There are many potential future directions for research involving Diphenylethane hydroperoxide. One area of research could focus on developing new methods for synthesizing Diphenylethane hydroperoxide that are more efficient and environmentally friendly. Another area of research could focus on studying the mechanisms of radical reactions using Diphenylethane hydroperoxide as a tool. Additionally, Diphenylethane hydroperoxide may have potential therapeutic applications in the treatment of inflammatory diseases, and further research could explore this potential.
合成法
Diphenylethane hydroperoxide can be synthesized using a variety of methods, including the reaction of benzene with hydrogen peroxide in the presence of a catalyst. Another common method involves the reaction of benzyl alcohol with hydrogen peroxide in the presence of a strong acid catalyst. The synthesis of Diphenylethane hydroperoxide is often carried out under carefully controlled conditions to ensure that the reaction proceeds smoothly and that the final product is of high purity.
科学的研究の応用
Diphenylethane hydroperoxide is commonly used in scientific research as a powerful oxidizing agent. It can be used to initiate chemical reactions and is often used in the synthesis of organic compounds. Diphenylethane hydroperoxide is also used in the production of polymers and other materials. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.
特性
CAS番号 |
16667-00-8 |
|---|---|
製品名 |
Diphenylethane hydroperoxide |
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
(2-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c15-16-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChIキー |
NRPVYAIKIHGIGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(COO)C2=CC=CC=C2 |
その他のCAS番号 |
16667-00-8 |
同義語 |
diphenylethane hydroperoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





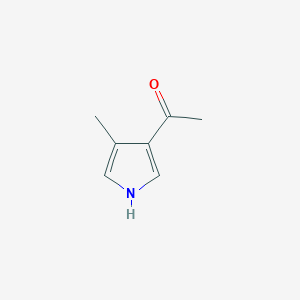
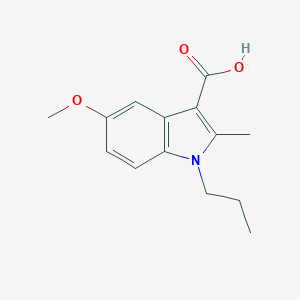
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
